molecular formula C9H4INS B13673097 6-Iodobenzo[b]thiophene-2-carbonitrile

6-Iodobenzo[b]thiophene-2-carbonitrile

Cat. No.: B13673097
M. Wt: 285.11 g/mol
InChI Key: YPYXOFMYGSEFDG-UHFFFAOYSA-N
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Description

6-Iodobenzo[b]thiophene-2-carbonitrile is a halogenated derivative of benzo[b]thiophene-2-carbonitrile, a heterocyclic compound featuring a fused benzene and thiophene ring system with a nitrile group at position 2 and an iodine substituent at position 5. While direct data on this specific compound are absent in the provided evidence, its structural analogs and synthesis strategies can be inferred from related studies.

Benzo[b]thiophene derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to indoles and benzofurans, enabling diverse biological interactions. For instance, 4-substituted benzo[b]thiophene-2-carbonitriles have been explored as potent urokinase inhibitors (IC50 values as low as 70 nM) . The introduction of iodine at position 6 likely enhances electrophilic reactivity and bioavailability, making it valuable for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) in drug discovery .

Properties

Molecular Formula

C9H4INS

Molecular Weight

285.11 g/mol

IUPAC Name

6-iodo-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4INS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H

InChI Key

YPYXOFMYGSEFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[b]thiophene-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-iodobenzothiophene with cyanogen bromide under specific conditions. Another method includes the use of aryne intermediates and alkynyl sulfides to form the benzothiophene skeleton .

Industrial Production Methods

Industrial production of 6-Iodobenzo[b]thiophene-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzothiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and thioethers.

Scientific Research Applications

6-Iodobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substituents at position 3 (e.g., butyl, phenyl) lower melting points compared to unsubstituted derivatives, likely due to reduced crystallinity . Iodo or bromo groups at positions 4–6 increase molecular weight and lipophilicity, influencing drug-like properties .
  • Electronic Effects : The nitrile group at position 2 enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions .

Reactivity in Cross-Couplings :

  • 4-Iodobenzo[b]thiophene-2-carbonitrile undergoes efficient Stille or Suzuki couplings to introduce aryl/alkynyl groups, crucial for modifying inhibitor scaffolds .
  • Thiophene-2-carbonitrile derivatives exhibit lower reactivity in direct arylations, possibly due to electron-withdrawing nitrile groups deactivating the ring .

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